N-({4-[(1-hydroxycyclohexyl)ethynyl]phenyl}carbonyl)-beta-alanine
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Overview
Description
N-({4-[(1-hydroxycyclohexyl)ethynyl]phenyl}carbonyl)-beta-alanine is a complex organic compound with a unique structure that combines a hydroxycyclohexyl group, an ethynyl group, and a phenylcarbonyl group attached to beta-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(1-hydroxycyclohexyl)ethynyl]phenyl}carbonyl)-beta-alanine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include scaling up the Suzuki–Miyaura coupling reaction and refining the purification process to remove any impurities. The use of advanced techniques such as chromatography and crystallization can help achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(1-hydroxycyclohexyl)ethynyl]phenyl}carbonyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
N-({4-[(1-hydroxycyclohexyl)ethynyl]phenyl}carbonyl)-beta-alanine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of N-({4-[(1-hydroxycyclohexyl)ethynyl]phenyl}carbonyl)-beta-alanine involves its interaction with specific molecular targets. The hydroxycyclohexyl group and the ethynyl group can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity and function. The phenylcarbonyl group can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: This compound shares the hydroxycyclohexyl and phenyl groups but lacks the ethynyl and beta-alanine components.
N-{4-[(1-Hydroxycyclohexyl)ethynyl]benzoyl}-D-alanine: Similar in structure but with a different stereochemistry.
Uniqueness
N-({4-[(1-hydroxycyclohexyl)ethynyl]phenyl}carbonyl)-beta-alanine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-[[4-[2-(1-hydroxycyclohexyl)ethynyl]benzoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c20-16(21)9-13-19-17(22)15-6-4-14(5-7-15)8-12-18(23)10-2-1-3-11-18/h4-7,23H,1-3,9-11,13H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXAGHYAJHJXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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